3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine
CAS No.:
Cat. No.: VC15737619
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO |
|---|---|
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | 3-bromo-5-(oxan-4-yl)pyridine |
| Standard InChI | InChI=1S/C10H12BrNO/c11-10-5-9(6-12-7-10)8-1-3-13-4-2-8/h5-8H,1-4H2 |
| Standard InChI Key | RJOVWEXDDXVTQK-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1C2=CC(=CN=C2)Br |
Introduction
3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine is a heterocyclic organic compound that features a bromine atom and a tetrahydro-2H-pyran-4-yloxy group attached to a pyridine ring. Its molecular formula is C10H12BrNO2, with a molecular weight of 258.11 g/mol . This compound has gained attention in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Chemical Reactivity
This compound can participate in coupling reactions such as Suzuki or Heck coupling, which are crucial for forming more complex organic structures. It also reacts with strong nucleophiles for substitution reactions and can undergo redox processes using oxidizing or reducing agents.
Synthesis Methods
The synthesis of 3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves multiple stages:
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Starting Materials: Tetrahydro-pyranol and 3-bromo-hydroxypyridine are used as starting materials.
This multi-step process ensures the formation of the desired product with high purity.
Biological Activity
Preliminary studies suggest that this compound may interact with various molecular targets, potentially influencing enzyme activities or receptor functions due to its unique structure. Its bioactivity compared to other pyridine derivatives makes it an interesting candidate for drug development research.
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